{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanol
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Overview
Description
{8-Benzyl-8-azabicyclo[321]octan-3-yl}methanol is a chemical compound that belongs to the family of tropane alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as oxidative Mannich coupling reactions and subsequent cyclization.
Chemical Reactions Analysis
Types of Reactions
{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of {8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanol involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the central nervous system, influencing neurotransmission and potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it may act similarly to other tropane alkaloids.
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: This compound is structurally similar but lacks the hydroxyl group present in {8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanol.
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-: Another similar compound with a different substitution pattern on the bicyclic scaffold.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for additional chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-11-13-8-14-6-7-15(9-13)16(14)10-12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUVOEBIDCULPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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